molecular formula C53H100O6 B017300 2,3-Dipalmito-1-olein CAS No. 1867-91-0

2,3-Dipalmito-1-olein

Cat. No. B017300
CAS RN: 1867-91-0
M. Wt: 833.4 g/mol
InChI Key: YHMDGPZOSGBQRH-QPLCGJKRSA-N
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Description

Synthesis Analysis

The synthesis of structurally similar compounds, such as 1,3-oleoyl-2-palmitoylglycerol, involves a two-step process utilizing sn1,3-regiospecific lipases. This process yields high purity and yield under specific conditions, emphasizing the role of enzyme selection, solvent environment, and reaction conditions in achieving desired structured triglycerides (Schmid et al., 1999).

Molecular Structure Analysis

Molecular structure analyses, such as those conducted on oleuropein and its derivatives, utilize density functional theory (DFT) to understand the antioxidant activity and structural characteristics. These studies highlight the significance of specific structural sites in determining antioxidant efficacy (Hassanzadeh et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 2,3-Dipalmito-1-olein and similar compounds often focus on their interactions and binding properties with other molecules. For example, the binding interactions between oleuropein and proteins demonstrate the compound's potential in food and pharmaceutical applications, highlighting its role in forming stable complexes (Katouzian et al., 2020).

Physical Properties Analysis

The physical properties of compounds similar to 2,3-Dipalmito-1-olein, such as their crystallization behavior in palm olein, are crucial for applications in food science and industry. Studies on the composition and melting behavior of crystals in palm olein provide insights into the factors affecting clarity and stability under temperature fluctuations (Siew & Ng, 1996).

Chemical Properties Analysis

The chemical properties, particularly the antioxidant activities of oleuropein and its derivatives, are extensively studied. These compounds, found in olive leaves and oil, show significant antioxidant properties that are enhanced through specific molecular interactions and inclusion in cyclodextrin complexes, offering insights into their stability and therapeutic potential (Caturla et al., 2005).

Scientific Research Applications

  • Nutritional Importance in Infant Formula : OPO is significant in infant nutrition. It can be synthesized with high yields and purity using sn1,3-regiospecific lipases, making it an important structured triglyceride for infant formulas (Schmid et al., 1999).

  • Industrial Applications in Crystallization : In the context of palm olein, the higher content of tripalmitoyl-glycerol, a related compound, promotes solid fat content and enhances growth rates in industrial crystallization processes (Calliauw et al., 2010).

  • Chemical Synthesis : OPO can be used as a starting material for various chemical reactions, like the platinum-catalyzed hydroalkoxylation of hydroxy olefins, forming cyclic ethers (Qian et al., 2004).

  • Role in Palm Olein Crystals : OPO is a major component in palm olein crystals, crucial in determining the melting and crystallization points, which are essential for various industrial applications (Swe et al., 1995).

  • Synthesis of Stereochemically Defined Olefins : OPO derivatives can be used in the synthesis of stereodefined, fully substituted olefins, providing access to a range of tetrasubstituted olefins with defined stereochemistry (Dai et al., 2016).

  • Food Industry Applications : Enzymatic interesterification of palm olein with stearic acid, involving OPO derivatives, is useful in the food industry, particularly in confectionery, due to its impact on melting points (Yassin et al., 2003).

properties

IUPAC Name

2,3-di(hexadecanoyloxy)propyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h25-26,50H,4-24,27-49H2,1-3H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMDGPZOSGBQRH-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H100O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301267
Record name 1,2-Dipalmitoyl-3-oleoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

833.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dipalmito-1-olein

CAS RN

1867-91-0, 28409-94-1
Record name 1,2-Dipalmitoyl-3-oleoylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1867-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dipalmito-1-olein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dihexadecyl-3-O-octadecenoyl-sn-glycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028409941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dipalmitoyl-3-oleoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIPALMITO-1-OLEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJG5P4898D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Dumić - 2020 - zir.nsk.hr
A complete isolation of vernix caseosa triacylglycerol estolides with combination of thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), and their …
Number of citations: 7 zir.nsk.hr

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